tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate: is a synthetic organic compound commonly used in medicinal chemistry and organic synthesis. It features a piperazine ring substituted with a tert-butyl carbamate group and a benzyloxycarbonyl-protected amine. This compound is often employed as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Carbamate Group: The piperazine ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.
Benzyloxycarbonyl Protection: The final step involves the protection of the amine group with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is used as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of drugs targeting the central nervous system, due to the piperazine ring’s ability to interact with neurotransmitter receptors. It also serves as a precursor in the synthesis of protease inhibitors and other enzyme inhibitors.
Industry
In the chemical industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The piperazine ring can interact with various biological targets, including neurotransmitter receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an aminophenyl group instead of a benzyloxycarbonyl group.
tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Contains a chlorophenyl group, offering different reactivity and biological activity.
tert-Butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate: Features a methoxyphenyl group, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the benzyloxycarbonyl group in tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate provides unique stability and reactivity, making it particularly useful as a protecting group in synthetic chemistry. Its ability to be selectively cleaved under mild conditions adds to its versatility in drug development and other applications.
Properties
CAS No. |
2694744-31-3 |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)14-19-16(22)24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,22) |
InChI Key |
LELIDMAYQSEIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CNC(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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